3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid
Overview
Description
“3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid” is a compound that contains an indole nucleus . Indole is a significant heterocyclic system in natural products and drugs . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Molecular Structure Analysis
The molecular structure of indole derivatives is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Physical And Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Scientific Research Applications
Synthesis and Chemical Properties
- Rearrangements and Synthesis of Related Compounds : 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid is related to compounds used in amine-induced rearrangements to produce indole-3-acetic acids, tryptamines, and β-aminoketones through mechanisms like pseudo-Favorskii rearrangement (Sanchez & Parcell, 1990).
Biological Activity
- Antimicrobial Applications : Schiff bases derived from similar indole compounds have shown significant antimicrobial activity. This suggests potential for 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid derivatives in antimicrobial applications (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Materials Science
- Corrosion Inhibition : Certain tryptophan-based chiral Schiff bases show effective corrosion inhibition behavior in acidic environments, indicating a potential application for related compounds in materials protection (Vikneshvaran & Velmathi, 2019).
Pharmaceutical Research
- Synthesis of Pharmacologically Relevant Structures : Research on indole derivatives, closely related to 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid, has been directed towards creating structures with potential pharmaceutical applications, such as cytosolic phospholipase A2α inhibitors (Tomoo et al., 2014).
Future Directions
properties
IUPAC Name |
3-(5-bromo-2,3-dihydroindol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLSAXICFXTMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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